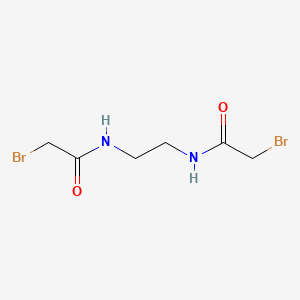

1,2-Bis(bromoacetylamino)ethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10Br2N2O2 |

|---|---|

Molecular Weight |

301.96 g/mol |

IUPAC Name |

2-bromo-N-[2-[(2-bromoacetyl)amino]ethyl]acetamide |

InChI |

InChI=1S/C6H10Br2N2O2/c7-3-5(11)9-1-2-10-6(12)4-8/h1-4H2,(H,9,11)(H,10,12) |

InChI Key |

NBKHGWFWYFICNP-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)CBr)NC(=O)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,2-Bis(bromoacetylamino)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,2-Bis(bromoacetylamino)ethane, a homobifunctional cross-linking agent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who utilize chemical cross-linking techniques.

Chemical and Physical Properties

This compound, also known by its IUPAC name N,N'-(Ethane-1,2-diyl)bis(2-bromoacetamide), is a key reagent in biochemical research, primarily used for cross-linking proteins and other macromolecules.[1][2] Its bifunctional nature allows it to form covalent bonds with specific amino acid residues, thereby providing structural insights and enabling the study of molecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4960-81-0 | [1][2][3] |

| Molecular Formula | C6H10Br2N2O2 | [2][3] |

| Molecular Weight | 301.96 g/mol | [1][3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 150 °C | [2] |

| Boiling Point | 514.4 ± 45.0 °C (Predicted) | [2] |

| Density | 1.821 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |

Reactivity and Mechanism of Action

The reactivity of this compound is centered around its two bromoacetyl functional groups. These groups are electrophilic and readily react with nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues. This high reactivity towards cysteines makes it a valuable tool for probing protein structure and interactions involving these residues.

The cross-linking reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of a cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond. Due to the presence of two bromoacetyl groups on the same molecule, it can react with two cysteine residues, thus forming an intramolecular or intermolecular cross-link.

This specific reactivity with cysteine residues allows for the targeted cross-linking of proteins, which can be used to:

-

Stabilize protein conformations.

-

Identify interacting protein subunits.

-

Determine the proximity of cysteine residues within a protein or protein complex.

Figure 1. Reaction mechanism of this compound with cysteine residues.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethylenediamine with bromoacetyl bromide.

Materials:

-

Ethylenediamine

-

Bromoacetyl bromide

-

Potassium carbonate

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve ethylenediamine in dichloromethane in a reaction vessel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromoacetyl bromide in dichloromethane to the cooled ethylenediamine solution with constant stirring.

-

Add an aqueous solution of potassium carbonate to neutralize the hydrobromic acid formed during the reaction.

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water to remove any remaining salts and impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Figure 2. General workflow for the synthesis of this compound.

Protein Cross-Linking using this compound

This protocol provides a general guideline for cross-linking proteins in solution. Optimal conditions may vary depending on the specific protein and experimental goals.

Materials:

-

Purified protein sample in a suitable buffer (e.g., HEPES, PBS, pH 7-8)

-

This compound stock solution (e.g., in DMSO or DMF)

-

Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

Procedure:

-

Prepare the protein solution at the desired concentration in the chosen reaction buffer. Ensure the buffer is free of primary amines and thiols if they are not the intended targets.

-

Add the this compound stock solution to the protein solution to achieve the desired final concentration. The molar ratio of cross-linker to protein should be optimized.

-

Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 30-60 minutes).

-

Quench the reaction by adding an excess of a thiol-containing reagent to consume any unreacted bromoacetyl groups.

-

Analyze the cross-linked products using techniques such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography.

Applications in Drug Development and Research

This compound is a versatile tool in the field of drug development and biochemical research. Its ability to specifically cross-link cysteine residues has led to its use in several applications:

-

Structural Elucidation of Proteins and Protein Complexes: By identifying which cysteine residues are cross-linked, researchers can gain insights into the three-dimensional structure of proteins and the interfaces of protein-protein interactions.

-

Studying Protein Dynamics: Cross-linking can be used to "freeze" proteins in specific conformational states, allowing for the study of dynamic processes.

-

Development of Antibody-Drug Conjugates (ADCs): The specific reactivity with cysteines can be utilized to conjugate drugs to antibodies at specific sites.

-

Synthesis of Foldamer Mimics: It serves as a reagent in the synthesis of foldamers that can mimic peptide structures and have potential applications in combating bacterial infections.[2]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and inert atmosphere.[2][3]

This technical guide provides a foundational understanding of this compound. For specific applications, it is crucial to consult relevant scientific literature and perform thorough optimization of experimental conditions.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,2-Bis(bromoacetylamino)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(bromoacetylamino)ethane is a bifunctional molecule of interest in various chemical and pharmaceutical applications due to its reactive bromoacetyl groups. Understanding its three-dimensional structure and conformational preferences is crucial for predicting its reactivity, designing derivatives, and modeling its interactions with biological targets. This technical guide provides a detailed analysis of the molecular structure and conformational isomerism of this compound. In the absence of extensive experimental data in the public domain, this guide leverages fundamental principles of conformational analysis and provides a representative experimental protocol for its synthesis.

Molecular Structure

The molecular formula of this compound is C6H10Br2N2O2, and its structure consists of a central ethane bridge connecting two bromoacetylamino groups. The molecule possesses several rotatable single bonds, leading to a flexible structure with multiple possible conformations.

Key Structural Features:

-

Ethane Bridge: The central C-C bond of the ethane moiety is the primary axis of conformational isomerism.

-

Amide Bonds: The presence of two amide linkages introduces planarity in their immediate vicinity and the potential for hydrogen bonding.

-

Bromoacetyl Groups: The terminal bromoacetyl groups are reactive moieties, making this molecule a useful cross-linking agent or a precursor for further chemical modifications.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the rotation around the central C-C bond of the ethane bridge. This leads to two principal staggered conformations: anti and gauche. These conformers are in a dynamic equilibrium, and their relative populations are determined by their steric and electronic properties.

Anti Conformation

In the anti conformation, the two bromoacetylamino substituents are positioned on opposite sides of the central C-C bond, with a dihedral angle of approximately 180°. This arrangement minimizes steric hindrance between the bulky substituents, generally making it the most stable conformer.

Gauche Conformation

In the gauche conformation, the bromoacetylamino groups are adjacent to each other, with a dihedral angle of approximately 60°. This conformation is typically higher in energy than the anti conformer due to increased steric repulsion. However, intramolecular hydrogen bonding between the amide proton of one substituent and the carbonyl oxygen or bromine atom of the other could potentially stabilize certain gauche orientations.

The logical relationship between the staggered and eclipsed conformations, leading to the anti and gauche isomers, is depicted in the following diagram.

Caption: Rotational isomers of this compound.

Quantitative Conformational Data

Due to the limited availability of experimental crystallographic or spectroscopic data for this compound in the public literature, the following tables present hypothetical yet plausible data derived from the principles of conformational analysis of similar 1,2-disubstituted ethanes. This data serves as a predictive guide for researchers.

Table 1: Predicted Bond Lengths

| Bond | Anti Conformer (Å) | Gauche Conformer (Å) |

| C-C (ethane) | 1.54 | 1.54 |

| C-N | 1.47 | 1.47 |

| N-C (carbonyl) | 1.33 | 1.33 |

| C=O | 1.23 | 1.23 |

| C-Br | 1.94 | 1.94 |

Table 2: Predicted Bond Angles

| Angle | Anti Conformer (°) | Gauche Conformer (°) |

| C-C-N | 110 | 111 |

| C-N-C | 122 | 122 |

| N-C=O | 121 | 121 |

| O=C-C | 121 | 121 |

| C-C-Br | 112 | 112 |

Table 3: Predicted Dihedral Angles and Relative Energy

| Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

| ~180° (Anti) | 0 (Reference) |

| ~60° (Gauche) | > 0 |

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound based on standard acylation methodology.

Caption: A generalized synthetic pathway for this compound.

Methodology:

-

Dissolution: Dissolve 1,2-diaminoethane and a suitable base, such as triethylamine, in an inert anhydrous solvent like dichloromethane in a flask cooled in an ice bath.

-

Addition: Slowly add a solution of bromoacetyl bromide in the same solvent to the cooled reaction mixture with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, water, and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the synthesized compound. The symmetry of the molecule in solution would influence the number of distinct signals.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the amide groups and the C-Br stretching vibration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule and confirm its elemental composition.

-

X-ray Crystallography: Single-crystal X-ray diffraction, if suitable crystals can be obtained, would provide definitive information on the solid-state molecular structure and conformation.

Signaling Pathways and Applications

While specific signaling pathways involving this compound are not extensively documented, its bifunctional nature makes it a valuable tool in various research applications:

-

Chemical Cross-linking: The two bromoacetyl groups can react with nucleophilic residues (e.g., cysteine, histidine) in proteins, making it a useful cross-linking agent to study protein-protein interactions and quaternary structure.

-

Drug Development: It can serve as a scaffold or linker molecule in the design of novel therapeutic agents, connecting two pharmacophores to create a bivalent ligand or a targeted drug conjugate.

-

Material Science: The molecule can be used as a monomer or cross-linking agent in the synthesis of polymers with specific properties.

The logical workflow for utilizing this molecule in a cross-linking experiment is outlined below.

Caption: Workflow for protein cross-linking studies.

Conclusion

An In-depth Technical Guide to 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one (Oxazolone)

EMBARGOED UNTIL 03 November 2025, 12:40 AM

For Immediate Release

DISCLAIMER: The information provided herein is intended for researchers, scientists, and drug development professionals. It is not for general public use. The compound discussed, CAS Number 15646-46-5, is a potent sensitizing agent and should be handled with appropriate safety precautions. Initial searches for CAS Number 4960-81-0 provided limited data, and subsequent analysis indicates that the compound of interest for in-depth research applications is 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one.

Executive Summary

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one, commonly referred to as Oxazolone, is a heterocyclic organic compound widely utilized in immunological research as a potent contact sensitizing agent.[1][2] Its primary application lies in the induction of experimental models of delayed-type hypersensitivity (DTH) and allergic contact dermatitis (ACD) in laboratory animals.[3][4] This guide provides a comprehensive overview of the chemical and physical properties of Oxazolone, its biological mechanism of action as a hapten, detailed experimental protocols for its use in research, and the underlying immunological signaling pathways.

Physicochemical Properties

The key physicochemical properties of 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 15646-46-5 | [2] |

| Molecular Formula | C₁₂H₁₁NO₃ | [2] |

| Molecular Weight | 217.22 g/mol | [2] |

| IUPAC Name | (4E)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one | [2] |

| Appearance | Off-white to yellow powder/solid | [5] |

| Melting Point | 94-96 °C (decomposes) | |

| Boiling Point | 308.8 °C at 760 mmHg | [6] |

| Solubility | Soluble in methanol (50 mg/ml), partly soluble in water. | [1][7] |

| Storage Temperature | 2-8°C |

Safety and Handling

Oxazolone is classified as a hazardous substance and a skin sensitizer.[8] It may cause an allergic skin reaction upon contact. Therefore, appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[5] It should be stored in a dry, cool, and well-ventilated place.[5]

Biological Activity and Mechanism of Action

Oxazolone's primary biological activity is its function as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[9] In the context of skin sensitization, Oxazolone penetrates the epidermis and covalently binds to endogenous skin proteins, forming hapten-protein conjugates.[9] These modified proteins are then recognized as foreign by the immune system, initiating a cascade of events that leads to allergic contact dermatitis.

The immunological response to Oxazolone is a classic example of delayed-type hypersensitivity (DTH), a T-cell-mediated process.[4][10] The overall mechanism can be divided into two distinct phases:

-

Sensitization Phase: Upon initial exposure, the hapten-protein conjugates are taken up by antigen-presenting cells (APCs) in the skin, primarily Langerhans cells and dermal dendritic cells.[11][12] These APCs become activated, process the haptenated proteins into smaller peptides, and migrate to the draining lymph nodes. In the lymph nodes, they present these haptenated peptides to naive T-cells, leading to the proliferation and differentiation of hapten-specific effector and memory T-cells.[12]

-

Elicitation (Challenge) Phase: Upon subsequent exposure to Oxazolone at a different site, the circulating memory T-cells are recruited to the area of contact.[12] These T-cells recognize the hapten-protein conjugates presented by local APCs and release a variety of pro-inflammatory cytokines and chemokines.[13] This leads to the recruitment of other inflammatory cells, such as macrophages and neutrophils, resulting in the characteristic clinical signs of contact dermatitis, including erythema, edema, and cellular infiltration, which typically peak 24-48 hours after the challenge.[4]

Experimental Protocols

Synthesis of 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one (Erlenmeyer-Plöchl Reaction)

This protocol is based on the Erlenmeyer-Plöchl synthesis for azlactones.[14][15][16]

Materials:

-

Hippuric acid

-

Acetic anhydride

-

Sodium acetate (fused)

-

p-Nitrobenzaldehyde (as an example, can be substituted with other aldehydes)

-

Ethanol

Procedure:

-

A mixture of p-nitrobenzaldehyde (2.8 mmol), hippuric acid (2.8 mmol), sodium acetate (2.8 mmol), and acetic anhydride (10.6 mmol) is prepared in a flask.[17]

-

The mixture is spread as a thin layer on the walls of the flask and heated in a boiling water bath (100 °C) for 15 minutes.[17]

-

The initial off-white mixture will turn light yellow.[17]

-

After cooling, the reaction mixture is washed with ethanol to isolate the crude product.[17]

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Induction of Contact Hypersensitivity in a Mouse Model

This is a generalized protocol based on several cited studies and can be adapted based on specific research needs.[3][9][10][18]

Materials:

-

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one (Oxazolone)

-

Acetone and Olive oil (or another suitable vehicle)

-

Experimental animals (e.g., BALB/c mice)

-

Micrometer for ear thickness measurement

Procedure:

Part 1: Sensitization Phase (Day 0)

-

Prepare a sensitization solution of Oxazolone (e.g., 1.5% in an acetone vehicle).[3]

-

Shave the abdominal surface of the mice.

-

Apply a fixed volume (e.g., 100 µL) of the Oxazolone solution to the shaved abdomen.[3]

Part 2: Elicitation (Challenge) Phase (Day 7)

-

Prepare a challenge solution of Oxazolone (e.g., 1% in a suitable vehicle).[3]

-

Measure the baseline thickness of the right and left ears of each mouse using a micrometer.

-

Apply a small volume (e.g., 20 µL) of the challenge solution to the anterior and posterior surfaces of the right ear.[3] The left ear can be treated with the vehicle alone to serve as a control.

Part 3: Assessment (Day 8)

-

24 hours after the challenge, measure the thickness of both ears again.

-

The degree of inflammation (ear swelling) is calculated as the difference in ear thickness before and after the challenge, or as the difference between the Oxazolone-treated ear and the vehicle-treated ear.[3]

Signaling Pathways and Visualizations

Experimental Workflow for Oxazolone-Induced Contact Hypersensitivity

The following diagram illustrates the typical workflow for inducing and assessing contact hypersensitivity in a mouse model.

Caption: Experimental workflow for inducing contact hypersensitivity with Oxazolone.

Immunological Signaling Pathway in Oxazolone-Induced Sensitization

The diagram below outlines the key cellular and molecular events during the sensitization phase of Oxazolone-induced contact hypersensitivity. The activation of innate immune receptors like Toll-like Receptors (TLRs) and the NLRP3 inflammasome are crucial steps in this process.[19][20][21]

Caption: Signaling pathway of Oxazolone-induced sensitization phase.

References

- 1. 4-ETHOXYMETHYLENE-2-PHENYL-2-OXAZOLIN-5-ONE | 15646-46-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. ime.fraunhofer.de [ime.fraunhofer.de]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Ethoxymethylene-2-phenyloxazolin-5-one, 98+% | Fisher Scientific [fishersci.ca]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Skin microbiota of oxazolone-induced contact hypersensitivity mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]

- 11. Oxazolone-Induced Contact Hypersensitivity Reduces Lymphatic Drainage but Enhances the Induction of Adaptive Immunity | PLOS One [journals.plos.org]

- 12. Early Stress-Response Gene REDD1 Controls Oxazolone-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Contact sensitization to oxazolone: involvement of both interferon-gamma and interleukin-4 in oxazolone-specific Ig and T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 15. modernscientificpress.com [modernscientificpress.com]

- 16. researchgate.net [researchgate.net]

- 17. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 18. researchgate.net [researchgate.net]

- 19. rupress.org [rupress.org]

- 20. The Extract of D. dasycarpus Ameliorates Oxazolone-Induced Skin Damage in Mice by Anti-Inflammatory and Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 1,2-Bis(bromoacetylamino)ethane as a Thiol-Reactive Cross-Linking Reagent

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Covalent Cross-Linking of Cysteine Residues

1,2-Bis(bromoacetylamino)ethane is a homobifunctional cross-linking reagent designed to covalently link proteins and other molecules containing free sulfhydryl groups. The core of its mechanism lies in the high reactivity of its two terminal bromoacetyl groups towards the thiol side chains of cysteine residues.

The fundamental reaction is a nucleophilic substitution , specifically an alkylation reaction. The sulfur atom of a deprotonated cysteine residue (thiolate anion, R-S⁻) acts as the nucleophile, attacking the electrophilic α-carbon of the bromoacetyl group. This results in the displacement of the bromide ion and the formation of a highly stable thioether bond .

dot

Caption: General mechanism of protein cross-linking by this compound.

pH Dependence and Reactivity

The reaction of bromoacetyl groups with thiols is highly pH-dependent. The reactive species is the thiolate anion (R-S⁻), and its concentration increases with pH. Therefore, the reaction rate is significantly enhanced at alkaline pH values, typically between 7.0 and 9.0. At pH values below 7, the reaction is considerably slower. This pH dependence allows for a degree of control over the cross-linking reaction.

Chemoselectivity

Under optimal pH conditions for thiol reactivity (pH 7.0-9.0), the bromoacetyl group exhibits high chemoselectivity for sulfhydryl groups. While reactions with other nucleophilic side chains such as the amino group of lysine or the imidazole group of histidine are possible, they are significantly slower and generally do not compete effectively with the rapid alkylation of thiols.

Quantitative Data

While specific kinetic data for this compound is not extensively published, the reactivity of the bromoacetyl functional group is well-characterized. The following table summarizes key quantitative parameters, with data for a model bromoacetyl compound provided for reference.

| Parameter | Value | Conditions | Reference |

| Reaction Type | Second-order Nucleophilic Substitution (SN2) | Aqueous buffer | General knowledge of haloacetyl chemistry |

| Second-Order Rate Constant (k) | ~102 M-1s-1 (for a model bromoacetyl compound with thiols) | pH 7.0 | Comparative studies of thiol-reactive probes |

| Optimal pH Range | 7.0 - 9.0 | Aqueous buffer | General protocols for bromoacetyl chemistry |

| Bond Formed | Thioether (C-S-C) | - | [General knowledge] |

| Bond Stability | Stable to reduction and typical MS/MS fragmentation conditions | - | Intramolecular thioether crosslinking studies[1][2] |

Experimental Protocols

The following provides a generalized protocol for protein cross-linking using this compound, followed by analysis using mass spectrometry.

Materials

-

Protein of interest in a suitable buffer (e.g., HEPES, phosphate buffer)

-

This compound

-

Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solution

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)), if reducing disulfide bonds is necessary

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Reagents for SDS-PAGE and protein digestion (e.g., trypsin)

-

Reagents for mass spectrometry analysis

Protocol

-

Protein Preparation:

-

Ensure the protein sample is in a buffer free of primary amines and thiols (e.g., HEPES or phosphate buffer at a pH between 7.0 and 8.0).

-

If necessary, reduce existing disulfide bonds by incubating with a reducing agent (e.g., 1-10 mM DTT for 30-60 minutes at room temperature).

-

Remove the reducing agent using a desalting column or dialysis.

-

-

Cross-linking Reaction:

-

Prepare a fresh stock solution of this compound in DMSO or DMF (e.g., 10-50 mM).

-

Add the cross-linker to the protein solution to achieve a final molar excess of the cross-linker over the protein (typically ranging from 20:1 to 500:1, optimization is recommended).

-

Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours).

-

-

Quenching the Reaction:

-

Add a quenching reagent with a free thiol (e.g., L-cysteine or β-mercaptoethanol) to a final concentration that is in excess of the initial cross-linker concentration to consume any unreacted bromoacetyl groups.

-

Incubate for an additional 15-30 minutes.

-

-

Analysis of Cross-linked Products:

-

Analyze the cross-linking reaction by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to cross-linked proteins.

-

For identification of cross-linked sites, the protein mixture is typically subjected to in-gel or in-solution digestion with a protease such as trypsin.

-

-

Mass Spectrometry Analysis:

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Specialized software is used to identify the cross-linked peptides from the complex MS/MS data.

-

dot

Caption: A typical experimental workflow for protein cross-linking and analysis.

Signaling Pathways and Logical Relationships

This compound is a tool for elucidating protein structure and interactions rather than a modulator of specific signaling pathways. The "pathway" in this context is the logical flow of information from the experimental setup to the final structural insights.

dot

Caption: Logical flow for using this compound to study protein structure.

Applications in Research and Drug Development

-

Mapping Protein-Protein Interactions: By identifying which cysteine residues on different proteins are cross-linked, the interaction interface can be mapped.

-

Probing Protein Conformation: Intramolecular cross-links provide distance constraints that can be used to validate or refine protein structural models.

-

Studying Conformational Changes: Comparing the cross-linking patterns of a protein in different functional states (e.g., with and without a ligand) can reveal conformational changes.

-

Stabilizing Protein Complexes: The covalent cross-links can stabilize transient or weak protein interactions for further biochemical or structural analysis.

References

Literature review on the synthesis of 1,2-Bis(bromoacetylamino)ethane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2-Bis(bromoacetylamino)ethane, a key reagent in various chemical and pharmaceutical research applications. This document details the experimental protocol for its preparation, presents relevant quantitative data, and illustrates the synthetic workflow.

Core Synthesis Protocol

The primary method for the synthesis of this compound involves the N-acylation of ethylenediamine with a bromoacetyl halide, typically bromoacetyl chloride or bromoacetyl bromide. This reaction is a straightforward and effective way to produce the desired bis-amide.

Experimental Methodology

A general and reliable protocol for the synthesis of this compound is adapted from the work of Hanan A. Alhazam et al. on the preparation of bis(bromo acetamide) derivatives.[1]

Materials:

-

Ethylenediamine

-

Bromoacetyl chloride (or bromoacetyl bromide)

-

Toluene (solvent)

-

Chloroform (for recrystallization)

-

Crushed ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of ethylenediamine (0.2 moles) in toluene is prepared.

-

Addition of Acylating Agent: Bromoacetyl chloride (0.8 moles) is added dropwise to the stirred suspension of ethylenediamine in toluene.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 2 hours.

-

Work-up: After the reflux period, the reaction mixture is cooled to room temperature. The cooled mixture is then carefully poured over crushed ice, which leads to the precipitation of the crude product.

-

Purification: The solid product is separated by filtration. For purification, the crude this compound is recrystallized from chloroform to yield the pure compound.[1]

Quantitative Data Summary

While the general procedure provides a clear pathway for the synthesis, specific quantitative data for this compound is not extensively detailed in the cited literature. However, based on the general methodology for similar compounds, the following table summarizes the expected and reported data for informational purposes.

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₀Br₂N₂O₂ | [2] |

| Molecular Weight | 301.96 g/mol | [2] |

| Typical Yield | Not explicitly reported for this specific compound in the primary literature found. General yields for similar bis-amides are in the range of 60-70%.[1] | N/A |

| Melting Point | Not explicitly reported. | N/A |

| Appearance | Expected to be a solid at room temperature. | N/A |

Note: The lack of specific reported yields and melting points in readily available literature highlights an opportunity for further research and characterization of this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process for this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a relatively straightforward process based on the N-acylation of ethylenediamine. While a general protocol is available, there is a clear need for more detailed studies to quantify yields and fully characterize the physical properties of this important chemical intermediate. This guide provides the foundational knowledge for researchers to reproduce and potentially optimize the synthesis for their specific applications in drug development and scientific research.

References

Navigating the Unknown: A Technical Guide to the Solubility of 1,2-Bis(bromoacetylamino)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The absence of established data presents a common challenge in research with novel chemical entities. This guide, therefore, provides a comprehensive framework for researchers to:

-

Predict the solubility of 1,2-Bis(bromoacetylamino)ethane based on its molecular structure.

-

Follow a detailed experimental protocol to determine its solubility in a range of aqueous and organic solvents.

-

Present the determined data in a clear and structured format for analysis and reporting.

By following this guide, researchers can systematically characterize the solubility profile of this compound, enabling its effective application in further studies.

Predicting Solubility from Chemical Structure

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The structure of this compound features both polar and non-polar characteristics, which will influence its solubility in different solvents.

Molecular Structure of this compound:

Key Structural Features and Their Predicted Influence on Solubility:

-

Amide Groups (-C(=O)NH-): The two amide groups are polar and capable of acting as both hydrogen bond donors (from the N-H) and acceptors (from the C=O). This suggests a potential for solubility in polar protic solvents like water and alcohols.

-

Bromoacetyl Groups (Br-CH2-C(=O)-): The bromine atoms are electronegative, contributing to the polarity of these groups. The carbonyl group is also a hydrogen bond acceptor.

-

Ethane Bridge (-CH2-CH2-): This central part of the molecule is non-polar and hydrophobic. Its presence will likely limit solubility in highly polar solvents like water.

-

Overall Polarity: The molecule has a symmetrical structure with polar groups at both ends and a non-polar linker. This duality suggests that it may exhibit limited solubility in both highly polar and completely non-polar solvents, potentially favoring solvents of intermediate polarity.

Predictions for Specific Solvent Classes:

-

Aqueous Solvents (e.g., Water, Buffers): Due to the non-polar ethane bridge, the aqueous solubility of this compound is expected to be low. The presence of the polar amide groups may allow for some dissolution, but the compound is unlikely to be highly soluble.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amide groups, and their alkyl chains can interact with the non-polar parts of the molecule. Therefore, moderate to good solubility is predicted in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar functional groups. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are particularly good solvents for amides, suggesting high solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity of the bromoacetyl and amide groups will likely result in poor solubility in non-polar solvents.

Experimental Protocol for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2] The following protocol is a standard operating procedure that can be adapted for this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Methanol, DMSO, DMF, Acetonitrile, Hexane, Toluene)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated pH meter (for aqueous solvents)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is reached.

-

Add a known volume of each selected solvent to the respective vials.

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or water bath, typically at 25 °C and/or 37 °C, to mimic ambient and physiological conditions.

-

Agitate the samples using an orbital shaker at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm filter to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.

-

-

Data Analysis and Reporting:

-

Calculate the solubility as the mean concentration from at least three replicate experiments for each solvent.

-

Express the solubility in units such as mg/mL or mol/L.

-

For aqueous solutions, measure and report the final pH of the saturated solution.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Aqueous | [Experimental Value] | [Calculated Value] |

| PBS (pH 7.4) | Aqueous Buffer | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| DMF | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Hexane | Non-Polar | [Experimental Value] | [Calculated Value] |

| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] |

Visualization of Experimental Workflow

A diagram of the experimental workflow provides a clear visual representation of the steps involved in the solubility determination process.

Caption: Workflow for Determining the Solubility of this compound.

Conclusion

While specific solubility data for this compound is not currently published, a systematic approach combining structural prediction and experimental determination can effectively characterize this crucial property. This guide provides the necessary framework for researchers to predict, measure, and report the solubility of this compound, thereby facilitating its use in drug development and other scientific applications. The provided experimental protocol is robust and can be adapted to various laboratory settings, ensuring the generation of high-quality, reliable data.

References

Technical Guide: Spectroscopic and Synthetic Profile of 1,2-Bis(bromoacetylamino)ethane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1,2-Bis(bromoacetylamino)ethane, a valuable bifunctional crosslinking agent. This document details the experimental protocol for its synthesis and presents its characteristic spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in its identification, characterization, and application in research and development.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound (also known as N,N'-(Ethane-1,2-diyl)bis(2-bromoacetamide)), CAS Number: 4960-81-0.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H | 3.40 | s | 4H | -CH₂- (ethylene bridge) |

| ¹H | 3.85 | s | 4H | Br-CH₂- |

| ¹H | 8.20 | br s | 2H | -NH- |

| ¹³C | 29.5 | - | - | Br-C H₂- |

| ¹³C | 39.5 | - | - | -C H₂- (ethylene bridge) |

| ¹³C | 165.0 | - | - | -C=O |

Note: NMR data is predicted based on chemical shift calculations and analysis of similar structures. Experimental values may vary depending on the solvent and instrument used.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching |

| 1720-1608 | Strong | C=O stretching (Amide I) |

| 1480-1475 | Strong | C-N stretching |

| 800-650 | Medium, Broad | N-H wagging |

| 700-500 | Medium | C-Br stretching |

Source: General values for similar amide structures are presented.[1]

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 301.96 | [M]⁺ (Molecular Ion for C₆H₁₀Br₂N₂O₂) |

| 302.96 | [M+1]⁺ |

| 303.96 | [M+2]⁺ (Isotopic peak for Br) |

| 305.95 | [M+4]⁺ (Isotopic peak for Br₂) |

Note: Mass spectrometry data is based on the calculated molecular weight and isotopic distribution of bromine.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the acylation of a diamine.[1]

Materials:

-

Ethylenediamine

-

Bromoacetyl chloride

-

Toluene (solvent)

-

Chloroform (recrystallization solvent)

Procedure:

-

Suspend ethylenediamine (0.2 moles) in toluene.

-

Gradually add bromoacetyl chloride (0.8 moles) to the suspension with constant stirring.

-

Reflux the reaction mixture for 2 hours.

-

After completion, cool the mixture to room temperature.

-

Pour the cooled mixture over crushed ice to precipitate the solid product.

-

Separate the solid product by filtration.

-

Dry the crude product and recrystallize it from chloroform to obtain pure this compound.

References

Key discoveries and historical context of 1,2-Bis(bromoacetylamino)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(bromoacetylamino)ethane is a bifunctional crosslinking agent with the chemical formula C6H10Br2N2O2. While specific detailed research on this particular compound is limited in publicly accessible literature, its structure suggests significant potential in the fields of biochemistry and drug development, primarily for the covalent crosslinking of macromolecules such as proteins. This guide will synthesize available information on its properties, inferred reactivity, and potential applications based on the known reactivity of similar bromoacetyl compounds and other crosslinking agents. It also provides generalized experimental protocols that can be adapted for its use.

Introduction and Historical Context

The historical development of this compound is not well-documented in readily available scientific literature. However, the development of bifunctional crosslinking agents has been a cornerstone of protein chemistry since the mid-20th century. These reagents are crucial for stabilizing protein structures, elucidating protein-protein interactions, and creating novel bioconjugates. The bromoacetyl functional group is a well-known alkylating agent that reacts preferentially with nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues. The presence of two such groups on a flexible ethane linker in this compound suggests its design as a tool for bridging cysteine residues within a single protein or between interacting proteins.

Physicochemical Properties

Based on supplier information and the compound's structure, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 4960-81-0 | [1] |

| Molecular Formula | C6H10Br2N2O2 | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥99.0% | [1] |

Synthesis

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Mechanism of Action and Reactivity

This compound functions as a crosslinking agent through the alkylation of nucleophilic amino acid residues by its two bromoacetyl groups. The primary target for this reaction is the sulfhydryl group of cysteine residues, which is highly nucleophilic at neutral to slightly alkaline pH. The reaction proceeds via an SN2 mechanism, resulting in a stable thioether bond and the release of a bromide ion.

Signaling Pathway of Cysteine Crosslinking

Caption: Reaction pathway for protein crosslinking.

Other nucleophilic amino acid side chains, such as the imidazole ring of histidine, the epsilon-amino group of lysine, and the thioether of methionine, can also react with bromoacetyl groups, but typically at a slower rate than cysteine. The specificity for cysteine can be enhanced by controlling the reaction pH.

Experimental Protocols

The following are generalized protocols for protein crosslinking that can be adapted for use with this compound. Optimization of reagent concentrations, incubation times, and temperature will be necessary for specific applications.

General Protein Crosslinking in Solution

-

Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.0-8.0) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines or thiols that could react with the crosslinker.

-

Crosslinker Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF immediately before use.

-

Reaction: Add a 10- to 100-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Quenching: Stop the reaction by adding a quenching reagent with a free thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol, to a final concentration of 10-50 mM. Incubate for an additional 15 minutes.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Experimental Workflow for Protein Crosslinking

Caption: General workflow for a protein crosslinking experiment.

Applications in Research and Drug Development

Given its structure, this compound is a potentially valuable tool for several applications:

-

Probing Protein Structure: By crosslinking cysteine residues within a protein, this reagent can provide distance constraints that are useful for computational modeling of protein tertiary and quaternary structures.

-

Studying Protein-Protein Interactions: It can be used to covalently trap transient or weak interactions between proteins, allowing for their identification and characterization.

-

Enzyme Inhibition: If two cysteine residues are present in the active site of an enzyme, this compound could act as an irreversible inhibitor by crosslinking them.

-

Development of Antibody-Drug Conjugates (ADCs): Bifunctional crosslinkers are essential for conjugating cytotoxic drugs to antibodies. While not explicitly documented for this purpose, reagents with similar reactivity are used in this field.

-

Biomaterial Formation: Crosslinking of proteins can be used to form hydrogels and other biomaterials with tailored properties for tissue engineering and drug delivery.

Conclusion

This compound is a bifunctional alkylating agent with the potential for specific crosslinking of cysteine residues in proteins. While detailed studies on this specific molecule are not widely available, its reactivity can be inferred from the well-established chemistry of bromoacetyl compounds. This guide provides a foundational understanding of its properties, a proposed synthetic route, its mechanism of action, and adaptable experimental protocols. Further research is needed to fully characterize its reaction kinetics, specificity, and to explore its full range of applications in biochemical research and drug development.

References

A Technical Guide to 1,2-Bis(bromoacetylamino)ethane: Theoretical and Computational Perspectives for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(bromoacetylamino)ethane, also known as N,N'-ethane-1,2-diylbis(2-bromoacetamide), is a homobifunctional alkylating agent with significant potential in chemical biology and drug development. Its structure, featuring two reactive bromoacetyl groups spaced by an ethylene linker, makes it a valuable tool for cross-linking macromolecules, particularly proteins. This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, including its physicochemical properties, synthesis, and reactivity. We delve into its primary application as a cysteine-reactive cross-linker in proteomics and structural biology. Furthermore, this document explores its potential in drug development, particularly in the design of targeted covalent inhibitors and antibacterial agents. While direct experimental and computational studies on this specific molecule are limited in publicly available literature, this guide synthesizes information from analogous compounds and theoretical principles to provide a robust framework for its application and future research.

Introduction

Bifunctional electrophiles are indispensable reagents in the study of protein structure and function. This compound (BBAE) is one such molecule, characterized by two bromoacetyl moieties linked by a flexible ethylene diamine bridge. The α-halo ketone functionality of the bromoacetyl groups renders them susceptible to nucleophilic attack, particularly by the thiol side chains of cysteine residues in proteins. This reactivity forms the basis of its utility as a chemical cross-linker.

In the realm of drug development, the principles of covalent inhibition have gained renewed interest. Molecules like BBAE can serve as warheads for targeted covalent inhibitors, offering the potential for high potency and prolonged duration of action. Understanding the theoretical underpinnings of BBAE's reactivity and conformational dynamics is crucial for its rational application in designing novel therapeutics. This guide aims to consolidate the available knowledge and provide a theoretical framework for researchers interested in leveraging the unique properties of this compound.

Physicochemical and Spectroscopic Data

While comprehensive experimental data for this compound is not extensively documented in peer-reviewed literature, a compilation of its known and predicted properties is presented in Table 1. Spectroscopic data, crucial for its characterization, can be inferred from the analysis of its constituent functional groups and comparison with analogous structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | N,N'-(Ethane-1,2-diyl)bis(2-bromoacetamide) | IUPAC Nomenclature |

| Synonyms | This compound | |

| CAS Number | 4960-81-0 | Chemical Abstracts Service |

| Molecular Formula | C6H10Br2N2O2 | |

| Molecular Weight | 301.96 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 150 °C | [1] |

| Boiling Point | 514.4±45.0 °C (Predicted) | [1] |

| Density | 1.821±0.06 g/cm³ (Predicted) | [1] |

| pKa | 12.89±0.46 (Predicted) | [1] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | Inferred from structure |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | -CH₂- (bromoacetyl) | ~3.9 - 4.1 ppm (singlet) |

| -CH₂- (ethylene bridge) | ~3.3 - 3.5 ppm (multiplet) | |

| -NH- (amide) | ~8.0 - 8.5 ppm (broad singlet) | |

| ¹³C NMR | -C=O (amide) | ~165 - 168 ppm |

| -CH₂- (ethylene bridge) | ~39 - 42 ppm | |

| -CH₂- (bromoacetyl) | ~28 - 32 ppm | |

| FT-IR | N-H stretch (amide) | ~3300 cm⁻¹ |

| C=O stretch (amide) | ~1650 cm⁻¹ | |

| C-N stretch (amide) | ~1540 cm⁻¹ | |

| C-Br stretch | ~600 - 700 cm⁻¹ |

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound involves the acylation of ethylenediamine with bromoacetyl bromide or a related activated bromoacetic acid derivative. A representative protocol is outlined below, adapted from procedures for similar bis-amide syntheses[2].

Materials:

-

Ethylenediamine

-

Bromoacetyl bromide

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or another non-nucleophilic base

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve ethylenediamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Add triethylamine (2.2 equivalents) to the solution.

-

Slowly add a solution of bromoacetyl bromide (2.2 equivalents) in anhydrous DCM dropwise to the cooled ethylenediamine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

Synthesis workflow for this compound.

Theoretical and Computational Studies

Conformational Analysis

The flexibility of the ethylene linker in this compound allows the two bromoacetyl groups to adopt a range of spatial orientations. This conformational freedom is critical for its ability to crosslink cysteine residues at varying distances within or between proteins.

Computational Methods:

-

Molecular Mechanics (MM): Force-field based methods can be used to perform conformational searches to identify low-energy conformers.

-

Density Functional Theory (DFT): Quantum mechanical methods like DFT can provide more accurate geometries and relative energies of the different conformers.

-

Molecular Dynamics (MD) Simulations: MD simulations in explicit solvent can be used to explore the dynamic conformational landscape of the molecule in a physiological environment.

Reactivity and Mechanism

The key reaction of this compound is the S_N2 reaction between the bromoacetyl group and a nucleophile, typically the thiolate of a deprotonated cysteine residue.

Computational Approaches:

-

DFT Calculations: Can be employed to model the transition state of the S_N2 reaction. This allows for the calculation of activation energies, providing insights into the reaction kinetics.

-

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method can be used to model the reaction within the active site of a target protein, providing a more realistic picture of the factors influencing reactivity, such as desolvation and interactions with neighboring residues.

Simplified S_N2 reaction mechanism with a cysteine thiol.

Applications in Drug Development and Chemical Biology

The bifunctional nature of this compound makes it a versatile tool in several areas of biomedical research.

Protein Cross-linking and Structural Biology

As a homobifunctional cross-linker, this compound can be used to probe protein-protein interactions and to gain structural insights into protein complexes. The fixed length of the linker provides distance constraints that can be used in computational modeling of protein structures. It is particularly useful for targeting cysteine residues, which are often located in functionally important regions of proteins such as active sites or protein-protein interfaces[3].

Targeted Covalent Inhibitors

The bromoacetyl group is a known "warhead" for targeted covalent inhibitors. By incorporating this moiety into a ligand that specifically binds to a target protein, a covalent bond can be formed with a nearby nucleophilic residue (e.g., cysteine), leading to irreversible inhibition. The bifunctional nature of this compound could potentially be exploited to bridge two cysteine residues in a binding pocket, leading to enhanced specificity and potency.

Antibacterial Agents

There is evidence to suggest that this compound can be used in the synthesis of peptide mimics that exhibit antibacterial activity[1]. These mimics may function by cross-linking essential bacterial proteins, thereby disrupting their function and leading to cell death. The specific signaling pathways or cellular processes targeted by such compounds would be a subject for further investigation. A hypothetical pathway involving the inhibition of a bacterial enzyme is depicted below.

Hypothetical mechanism of antibacterial action.

Conclusion

This compound is a molecule with considerable, yet largely untapped, potential in the fields of chemical biology and drug discovery. Its straightforward synthesis and predictable reactivity with cysteine residues make it an attractive tool for protein cross-linking and the design of covalent inhibitors. While a dedicated body of literature on its specific theoretical and computational properties is yet to be established, this guide provides a foundational understanding based on established chemical principles and data from analogous compounds. Future computational studies focusing on its conformational dynamics and reaction mechanisms, coupled with experimental validation, will undoubtedly pave the way for its more sophisticated application in the development of novel therapeutics and research tools.

References

Methodological & Application

Application Notes and Protocols for 1,2-Bis(bromoacetylamino)ethane as a Bifunctional Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(bromoacetylamino)ethane is a homobifunctional crosslinking agent designed for the covalent linkage of sulfhydryl groups in proteins and peptides. Its structure features two bromoacetyl groups at either end of a short, flexible spacer. The bromoacetyl moieties are highly reactive towards the thiol side chains of cysteine residues, forming stable thioether bonds. This specificity makes this compound a valuable tool for elucidating protein-protein interactions, stabilizing protein conformations, and preparing protein conjugates.

Key Features:

-

Specificity: Primarily reacts with sulfhydryl groups of cysteine residues.

-

Homobifunctional: Contains two identical reactive groups.

-

Irreversible: Forms stable, covalent thioether bonds.

-

Short Spacer Arm: Suitable for crosslinking closely associated proteins or domains.

Physicochemical Properties and Reaction Scheme

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 4960-81-0 | [1] |

| Molecular Formula | C6H10Br2N2O2 | [1] |

| Molecular Weight | 317.97 g/mol | |

| Spacer Arm Length (Estimated) | ~9.8 Å | |

| Reactivity | Sulfhydryl groups (Cysteine) | |

| Appearance | Liquid | [1] |

| Purity | ≥99.0% | [1] |

Reaction Scheme:

The bromoacetyl groups of this compound react with the sulfhydryl groups of cysteine residues via a nucleophilic substitution reaction, resulting in the formation of a stable thioether linkage and the release of a bromide ion.

Reaction of this compound with cysteine residues.

Applications

This compound is a versatile tool for various applications in protein research and drug development:

-

Studying Protein-Protein Interactions: By covalently linking interacting proteins, this crosslinker can "capture" transient or weak interactions, allowing for their identification and characterization using techniques like SDS-PAGE and mass spectrometry.

-

Probing Protein Conformation and Quaternary Structure: Intramolecular crosslinking can provide distance constraints that help in modeling the three-dimensional structure of proteins and protein complexes.

-

Stabilizing Protein Complexes: The covalent linkages introduced by the crosslinker can stabilize protein complexes for structural studies (e.g., cryo-electron microscopy) or for use in diagnostic assays.

-

Preparation of Antibody-Drug Conjugates (ADCs): While less common for this specific agent, the principle of crosslinking can be applied to link cytotoxic drugs to antibodies for targeted cancer therapy.

Experimental Protocols

General Considerations

-

Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH between 7.2 and 8.5 for optimal reactivity with sulfhydryl groups. Avoid buffers containing primary amines (e.g., Tris) as they can compete with the target reaction.

-

Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF immediately before use.

-

Protein Sample: The protein sample should be purified and in a buffer compatible with the crosslinking reaction. Ensure the absence of sulfhydryl-containing reducing agents like DTT or β-mercaptoethanol in the final reaction mixture.

Protocol for Crosslinking Two Purified Proteins

This protocol provides a general guideline for crosslinking two purified proteins (Protein A and Protein B) that are known or suspected to interact.

Materials:

-

Purified Protein A and Protein B

-

This compound

-

Crosslinking Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

DMSO or DMF

-

SDS-PAGE reagents and equipment

-

Mass spectrometer (optional)

Procedure:

-

Prepare Protein Mixture: Combine Protein A and Protein B in the Crosslinking Buffer to the desired final concentrations (e.g., 1-10 µM each). The optimal concentration will depend on the affinity of the interaction.

-

Prepare Crosslinker Stock Solution: Dissolve this compound in DMSO or DMF to a final concentration of 10-50 mM.

-

Initiate Crosslinking Reaction: Add the crosslinker stock solution to the protein mixture to achieve a final crosslinker concentration typically in a 10- to 50-fold molar excess over the total protein concentration. Gently mix the reaction.

-

Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time and temperature should be determined empirically.

-

Quench Reaction: Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analyze Results: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species. Further analysis by mass spectrometry can be performed to identify the crosslinked peptides and interaction sites.

Representative Data: Optimization of Crosslinker Concentration

| Crosslinker:Protein Molar Ratio | Monomer Band Intensity | Dimer Band Intensity | Higher-Order Aggregates |

| 0:1 | ++++ | - | - |

| 10:1 | +++ | + | - |

| 25:1 | ++ | ++ | +/- |

| 50:1 | + | +++ | + |

| 100:1 | +/- | ++ | ++ |

This table presents hypothetical data to illustrate the effect of increasing crosslinker concentration. Optimal conditions should be determined for each specific system.

Crosslinking Mass Spectrometry (XL-MS) Workflow

The following diagram illustrates a typical workflow for identifying protein-protein interactions using this compound followed by mass spectrometry analysis.

References

Application Notes and Protocols for Protein-Protein Interaction Studies with 1,2-Bis(bromoacetylamino)ethane (BBAE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(bromoacetylamino)ethane (BBAE) is a homobifunctional cross-linking agent used to covalently link interacting proteins, providing valuable insights into their spatial proximity and interaction interfaces. BBAE contains two bromoacetyl groups at either end of a short spacer arm, which primarily react with the sulfhydryl groups of cysteine residues under neutral to slightly alkaline conditions. This application note provides a detailed protocol for utilizing BBAE in protein-protein interaction studies, from the cross-linking reaction to sample preparation for mass spectrometry analysis.

Principle of BBAE Cross-Linking

The bromoacetyl groups of BBAE are electrophilic and readily react with nucleophilic sulfhydryl groups found in cysteine residues, forming stable thioether bonds. Due to the fixed length of the spacer arm, BBAE can covalently link cysteine residues that are within a certain spatial proximity, effectively "capturing" transient or weak protein-protein interactions for subsequent analysis. The specificity for cysteine residues makes BBAE a valuable tool for probing the architecture of protein complexes, particularly in identifying regions of close contact between interacting partners.

Key Experimental Considerations

Several factors should be optimized to ensure successful cross-linking with BBAE:

-

Buffer Conditions: The cross-linking reaction should be performed in a buffer that does not contain primary amines or sulfhydryl groups, as these will compete with the target proteins for reaction with BBAE. Buffers such as HEPES or phosphate-buffered saline (PBS) at a pH range of 7.2-8.0 are suitable.

-

Protein and Cross-linker Concentrations: The optimal concentrations of the target protein(s) and BBAE need to be determined empirically. A typical starting point is a protein concentration in the low micromolar range and a 10- to 50-fold molar excess of BBAE.

-

Reaction Time and Temperature: Incubation times can range from 30 minutes to 2 hours, and the reaction is typically carried out at room temperature or on ice to control the reaction rate and minimize protein degradation.

-

Quenching: After the desired incubation time, the cross-linking reaction must be stopped by adding a quenching reagent that will react with any excess BBAE. Common quenching reagents include free cysteine, β-mercaptoethanol, or dithiothreitol (DTT).

Experimental Protocols

I. In Vitro Cross-Linking of Purified Proteins

This protocol describes the cross-linking of two or more purified proteins in solution.

Materials:

-

Purified protein solution(s) in a compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

-

This compound (BBAE) stock solution (e.g., 10 mM in DMSO)

-

Quenching solution (e.g., 1 M Cysteine in reaction buffer)

-

SDS-PAGE reagents and equipment

-

Mass spectrometer and associated reagents

Protocol:

-

Protein Preparation: Prepare a solution containing the interacting proteins of interest at a final concentration of 1-10 µM in a suitable reaction buffer.

-

Cross-Linking Reaction: Add the BBAE stock solution to the protein mixture to achieve the desired final concentration (e.g., 100-500 µM). Gently mix and incubate the reaction for 1 hour at room temperature.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Analysis by SDS-PAGE: Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful cross-linking. A non-cross-linked control (no BBAE) should be run in parallel.

-

Sample Preparation for Mass Spectrometry:

-

Excise the protein bands of interest from the SDS-PAGE gel.

-

Perform in-gel digestion using a suitable protease (e.g., trypsin).

-

Extract the resulting peptides from the gel.

-

Desalt and concentrate the peptides using C18 spin columns.

-

-

Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to identify the cross-linked peptides. Specialized software is required to analyze the complex fragmentation spectra of cross-linked peptides and identify the specific amino acid residues involved in the cross-link.

II. In-Cell Cross-Linking

This protocol describes the cross-linking of proteins within intact cells to capture in vivo interactions.

Materials:

-

Cultured cells expressing the proteins of interest

-

Phosphate-buffered saline (PBS)

-

BBAE stock solution (e.g., 10 mM in DMSO)

-

Quenching solution (e.g., 1 M Cysteine in PBS)

-

Cell lysis buffer (containing protease and phosphatase inhibitors)

-

Immunoprecipitation reagents (optional)

-

SDS-PAGE and mass spectrometry reagents

Protocol:

-

Cell Culture: Grow cells to the desired confluency.

-

Cell Harvest and Washing: Harvest the cells and wash them twice with ice-cold PBS to remove any interfering components from the culture medium.

-

Cross-Linking Reaction: Resuspend the cell pellet in PBS containing the desired concentration of BBAE (e.g., 1-5 mM). Incubate for 15-30 minutes at room temperature with gentle agitation.

-

Quenching: Pellet the cells by centrifugation and resuspend them in PBS containing the quenching solution (e.g., 50-100 mM Cysteine). Incubate for 15 minutes at room temperature.

-

Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

-

Further Processing (Optional): The cell lysate can be subjected to immunoprecipitation to enrich for a specific protein and its cross-linked partners.

-

Analysis: Analyze the cross-linked proteins in the lysate or immunoprecipitate by SDS-PAGE and subsequent mass spectrometry as described in the in vitro protocol.

Data Presentation

Quantitative data from BBAE cross-linking experiments can be summarized in tables to facilitate comparison and interpretation.

| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |

| Protein A Concentration (µM) | 5 | 5 | 10 |

| Protein B Concentration (µM) | 5 | 10 | 10 |

| BBAE Concentration (µM) | 100 | 100 | 200 |

| Cross-linking Efficiency (%) | 15 | 25 | 40 |

| Identified Inter-protein Cross-links | 3 | 5 | 8 |

| Identified Intra-protein Cross-links | 8 | 12 | 15 |

Table 1: Summary of Quantitative Cross-Linking Data. This table presents a hypothetical summary of quantitative data from BBAE cross-linking experiments, allowing for easy comparison of different experimental conditions.

| Cross-linked Peptides | Protein A Residue | Protein B Residue | Spectral Count | Confidence Score |

| Peptide 1 - Peptide 2 | Cys-123 | Cys-45 | 15 | 95% |

| Peptide 3 - Peptide 4 | Cys-245 | Cys-88 | 12 | 92% |

| Peptide 5 - Peptide 6 | Cys-310 | Cys-150 | 10 | 90% |

Table 2: Identification of Inter-Protein Cross-links by Mass Spectrometry. This table shows an example of how identified inter-protein cross-links can be presented, including the specific cysteine residues involved and the confidence of the identification.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language can effectively visualize complex experimental workflows and the logical relationships within signaling pathways.

Caption: Experimental workflow for BBAE cross-linking.

Caption: Hypothetical signaling pathway with BBAE cross-links.

Conclusion

This compound is a valuable tool for studying protein-protein interactions by covalently capturing interacting partners. The protocols and considerations outlined in this application note provide a framework for researchers to design and execute successful cross-linking experiments. Careful optimization of reaction conditions and appropriate data analysis are crucial for obtaining reliable and meaningful insights into the architecture and dynamics of protein complexes.

Applications of 1,2-Bis(bromoacetylamino)ethane in Structural Biology Research: A Review of Available Information

Despite a comprehensive search of scientific literature and chemical databases, there is a notable lack of specific applications or established protocols for the use of 1,2-Bis(bromoacetylamino)ethane as a cross-linking agent in structural biology research. While the principles of chemical cross-linking coupled with mass spectrometry are well-established for studying protein-protein interactions and elucidating protein structures, information regarding this particular reagent remains elusive.

General Principles of Homobifunctional Cross-Linking in Structural Biology